molecular formula C10H11FOS B15387957 1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one

1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one

Cat. No.: B15387957
M. Wt: 198.26 g/mol
InChI Key: ZYLLVDHLWLXVAY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11FOS and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Fluoro-5-(methylthio)phenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a fluorine atom and a methylthio group on the phenyl ring significantly influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C11H13FOSC_{11}H_{13}FOS. The compound features:

  • A fluorine atom at the ortho position, which can enhance lipophilicity and influence binding interactions.
  • A methylthio group , which may play a role in electron donation and steric effects.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Studies indicate that derivatives of this compound exhibit promising anticancer properties. In particular, compounds with similar structural motifs have shown efficacy against various cancer cell lines, including:

  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • SGC-7901 (gastric cancer)

For example, a related compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the methylthio and fluorine substituents could enhance activity against these cell lines .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. For instance, compounds featuring similar functional groups have been shown to modulate pathways associated with apoptosis and cell cycle regulation.

Study 1: In Vitro Characterization

In a study assessing the differentiation-inducing properties of small molecules on acute myeloid leukemia (AML) cells, derivatives similar to this compound were evaluated. The results indicated that modifications at the para position could retain or enhance activity, with some compounds showing up to a tenfold increase in potency compared to baseline controls .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis highlighted how varying the substituents on the phenyl ring influenced biological activity. Notably, the presence of electron-withdrawing groups like fluorine contributed positively to the overall potency against cancer cell lines .

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

Compound NameMolecular FormulaBiological ActivityKey Features
This compoundC11H13FOSAnticancer propertiesContains fluorine and methylthio groups
1-(2-Fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)propan-1-oneC11H11F4OSPotential for different biological activitiesAdditional trifluoromethyl group
N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine HydrochlorideC17H18F3NAntidepressant activityDifferent functional groups affecting pharmacological profiles

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluoro-5-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

ZYLLVDHLWLXVAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.